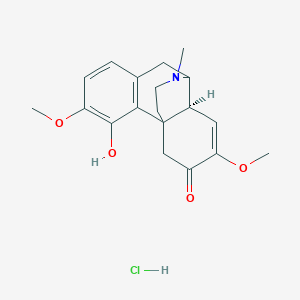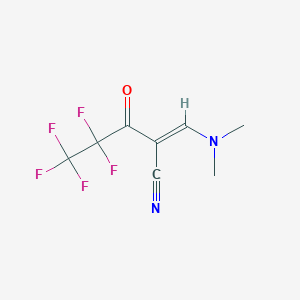
6-Bromo-2-chloro-3-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-chloro-3-fluorophenol is an organic compound with the molecular formula C6H3BrClFO . It belongs to the class of halogenated organic compounds, which are widely used in organic chemistry and pharmaceutical research. This compound is also known as 3-bromo-6-chloro-2-hydroxyphenyl fluoride or BC-F.
Synthesis Analysis
The synthesis of 6-Bromo-2-chloro-3-fluorophenol is mainly done by halogenation of the corresponding phenol using a mixture of bromine, chlorine, and hydrofluoric acid. The product is then purified by crystallization or recrystallization.Molecular Structure Analysis
The molecular structure of 6-Bromo-2-chloro-3-fluorophenol is represented by the InChI code1S/C6H3BrClFO/c7-3-1-2-4 (9)5 (8)6 (3)10/h1-2,10H . Its molecular weight is 225.44 g/mol . Physical And Chemical Properties Analysis
6-Bromo-2-chloro-3-fluorophenol is a crystalline solid with a white to off-white color. It is soluble in organic solvents such as methanol and dichloromethane, but insoluble in water. This compound has a melting point of 139-141 °C and a boiling point of 338.5 °C.Aplicaciones Científicas De Investigación
Chemical Behavior and Synthesis
6-Bromo-2-chloro-3-fluorophenol is closely related to compounds studied for their unique chemical behaviors, such as intramolecular hydrogen-atom tunneling, photoreaction mechanisms, and halogen bonding characteristics. For instance, studies have shown that certain bromo-chloro-fluorophenols undergo intramolecular hydrogen-atom tunneling in low-temperature argon matrices, which affects their isomerization processes (Nanbu, Sekine, & Nakata, 2012). This phenomenon has significant implications for understanding the stability and reactivity of these compounds under different conditions.
Another area of research has focused on the fluorination of bromo-substituted phenols, leading to various derivatives with potential applications in material science and catalysis (Koudstaal & Olieman, 2010). These synthetic approaches are crucial for developing new materials with tailored properties.
Material Science and Catalysis
The study of halogen bonding and isostructurality in halophenoxies, including compounds related to 6-Bromo-2-chloro-3-fluorophenol, reveals their potential in creating ordered structures for applications in material science (Saha & Nangia, 2007). Such ordered structures are essential for the development of materials with specific optical, electronic, or catalytic properties.
Moreover, the catalytic amination of bromo-chloro-fluoropyridines, which share structural similarities with 6-Bromo-2-chloro-3-fluorophenol, has been explored to understand selective substitution reactions (Stroup, Szklennik, Forster, & Serrano-Wu, 2007). These reactions are fundamental in organic synthesis, offering pathways to design molecules with specific functionalities for use in various industrial and pharmaceutical applications.
Environmental Chemistry
The biotransformation potential of halophenols using microbial systems has been investigated, showing that certain microorganisms can utilize halogenated phenols as substrates (Brooks et al., 2004). This research is pertinent to environmental chemistry, as it provides insights into the degradation and detoxification of halogenated organic pollutants, potentially offering strategies for bioremediation processes.
Mecanismo De Acción
Mode of Action
It’s known that halogenated phenols can interact with various biological targets through hydrogen bonding, halogen bonding, and other non-covalent interactions .
Biochemical Pathways
Halogenated phenols can potentially affect various biochemical pathways due to their ability to interact with a wide range of biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-2-chloro-3-fluorophenol . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.
Safety and Hazards
The safety information for 6-Bromo-2-chloro-3-fluorophenol includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
Propiedades
IUPAC Name |
6-bromo-2-chloro-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSVISZQMGLUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-3-fluorophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Dimethyl-2,4-dioxo-2,3,4,7-tetrahydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid monohydrate; 96%](/img/structure/B6308491.png)

![rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95%](/img/structure/B6308500.png)
![2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene](/img/structure/B6308503.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308511.png)
amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308525.png)



![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)
